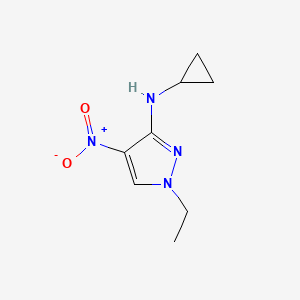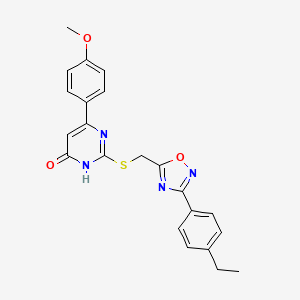![molecular formula C20H27N3O3 B2737465 N-(1-cyanocyclopentyl)-2-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]acetamide CAS No. 1147359-44-1](/img/structure/B2737465.png)
N-(1-cyanocyclopentyl)-2-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-2-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]acetamide, also known as CPP or CPP-115, is a novel compound that has gained interest in scientific research due to its potential therapeutic applications. CPP-115 is a GABA aminotransferase inhibitor, which means it can increase the levels of GABA in the brain. This neurotransmitter is responsible for regulating anxiety, stress, and other related disorders.
Mechanism of Action
N-(1-cyanocyclopentyl)-2-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]acetamide-115 works by inhibiting the enzyme GABA aminotransferase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, this compound-115 increases the levels of GABA, which results in anxiolytic and anticonvulsant effects. This mechanism is similar to that of benzodiazepines, but this compound-115 has the advantage of not causing sedation or addiction.
Biochemical and Physiological Effects:
This compound-115 has been shown to increase the levels of GABA in the brain, resulting in anxiolytic and anticonvulsant effects. It has also been shown to have neuroprotective effects and can improve cognitive function. This compound-115 has a long half-life, which makes it suitable for once-daily dosing.
Advantages and Limitations for Lab Experiments
N-(1-cyanocyclopentyl)-2-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]acetamide-115 has several advantages over other GABA aminotransferase inhibitors. It has a long half-life, which makes it suitable for once-daily dosing. It also has a low potential for abuse and addiction, unlike benzodiazepines. However, this compound-115 has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.
Future Directions
N-(1-cyanocyclopentyl)-2-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]acetamide-115 has shown promising results in preclinical studies, and clinical trials are currently underway to evaluate its efficacy and safety in humans. Future research could focus on the development of more stable and soluble formulations of this compound-115, as well as investigating its potential use in treating other neurological disorders. Additionally, further studies could explore the potential use of this compound-115 in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
N-(1-cyanocyclopentyl)-2-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]acetamide-115 is synthesized by reacting 2-(2,5-dimethoxyphenyl)pyrrolidine with 1-cyanocyclopentanecarboxylic acid in the presence of a coupling agent. The product is then purified using column chromatography to obtain this compound-115 in high purity.
Scientific Research Applications
N-(1-cyanocyclopentyl)-2-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]acetamide-115 has been studied for its potential therapeutic applications in treating anxiety, depression, and substance abuse disorders. It has also been investigated for its potential use in treating epilepsy and other neurological disorders. This compound-115 has shown promising results in preclinical studies, and clinical trials are currently underway to evaluate its efficacy and safety in humans.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3/c1-25-15-7-8-18(26-2)16(12-15)17-6-5-11-23(17)13-19(24)22-20(14-21)9-3-4-10-20/h7-8,12,17H,3-6,9-11,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHZEUDMXVIHDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CCCN2CC(=O)NC3(CCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3-chlorophenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2737382.png)
![3-(2-Methoxyethyl)-2-phenacylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2737383.png)


![4-{[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2737390.png)
![4-methyl-2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiazole-5-carboxamide](/img/structure/B2737394.png)
![N-[[5-[2-[5-(4-bromophenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2737395.png)


![3-(4-chlorophenethyl)-2-((2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2737400.png)
![3-Chloro-2-(3,4-dichlorophenyl)-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2737401.png)
![N,N-dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-sulfonamide](/img/structure/B2737402.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2737405.png)